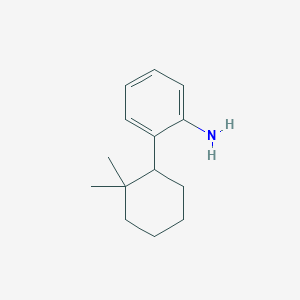

2-(2,2-Dimethylcyclohexyl)aniline

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 2-(2,2-dimethylcyclohexyl)aniline reflects the compound’s core structure: a cyclohexane ring bearing two methyl groups at the 2-position, appended to an aniline moiety (benzene ring with an amino group). The molecular formula C₁₄H₂₁N corresponds to a molecular weight of 203.32 g/mol , calculated as follows:

$$

\text{Molecular Weight} = (12.01 \times 14) + (1.01 \times 21) + (14.01 \times 1) = 203.32 \, \text{g/mol}

$$

Table 1: Molecular Identity of 2-(2,2-Dimethylcyclohexyl)aniline

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,2-dimethylcyclohexyl)aniline |

| Molecular Formula | C₁₄H₂₁N |

| Molecular Weight | 203.32 g/mol |

| CAS Registry Number | 2060052-97-1 |

| SMILES | NC₁=CC=CC=C₁C₂C(C)(C)CCCC₂ |

The SMILES notation highlights the geminal dimethyl groups on the cyclohexane ring (C(C)(C)CCCC) and the aniline’s para-substituted aromatic system.

Cyclohexyl Substituent Configuration and Stereochemical Considerations

The cyclohexyl ring adopts a chair conformation , with the 2,2-dimethyl groups occupying equatorial positions to minimize 1,3-diaxial steric strain. This configuration imposes significant steric hindrance, restricting free rotation about the C–N bond linking the cyclohexyl and aniline moieties. The geminal dimethyl substitution creates a quaternary carbon center , rendering the cyclohexyl group rigid and asymmetric. However, due to the identical substituents at the 2-position, the compound does not exhibit optical isomerism.

Conformational Analysis :

- Chair Conformation : Methyl groups at C2 adopt equatorial positions, stabilizing the ring.

- Boat Conformation : Higher energy due to eclipsing interactions but may transiently form during ring puckering.

The aniline group’s orientation relative to the cyclohexyl ring influences electronic delocalization, with the amino group’s lone pair partially conjugating with the aromatic π-system.

X-ray Crystallographic Studies and Conformational Analysis

No experimental X-ray crystallographic data for 2-(2,2-dimethylcyclohexyl)aniline has been reported in the literature. However, computational models predict a distorted chair conformation for the cyclohexyl ring, with C–C bond lengths averaging 1.54 Å and C–C–C bond angles of 111°. The aniline moiety is expected to lie perpendicular to the cyclohexyl plane to minimize steric clashes between the aromatic protons and methyl groups.

Theoretical Bond Parameters :

- C–N Bond Length: ~1.45 Å (typical for aryl amines).

- N–H Bond Length: ~1.01 Å.

Molecular dynamics simulations suggest that the energy barrier for cyclohexyl ring inversion exceeds 25 kJ/mol due to steric hindrance from the dimethyl groups.

Comparative Nuclear Magnetic Resonance Spectral Analysis

While experimental NMR data for 2-(2,2-dimethylcyclohexyl)aniline remains unpublished, predicted spectral features are derived from analogous aniline derivatives:

¹H Nuclear Magnetic Resonance (Proton-1 NMR) :

- Aromatic Protons : Doublets at δ 6.8–7.2 ppm (ortho coupling, $$ J = 8.5 \, \text{Hz} $$).

- Amino Proton : Broad singlet at δ 3.1–3.5 ppm (exchangeable with D₂O).

- Cyclohexyl Protons :

- Methyl groups: Singlet at δ 1.05 ppm (6H, C(CH₃)₂).

- Methylene protons: Multiplet at δ 1.4–1.8 ppm (8H, CH₂).

¹³C Nuclear Magnetic Resonance (Carbon-13 NMR) :

- Aromatic Carbons : δ 115–150 ppm (C-1: δ 145, C-2: δ 128, C-3: δ 116).

- Cyclohexyl Carbons :

- Quaternary C2: δ 42 ppm.

- Methylene carbons: δ 25–30 ppm.

- Methyl carbons: δ 22 ppm.

Two-Dimensional Techniques :

- COSY (Correlation Spectroscopy) : Correlates adjacent protons on the cyclohexyl ring.

- HSQC (Heteronuclear Single Quantum Coherence) : Links methine protons to carbons at δ 25–30 ppm.

Table 2: Predicted NMR Chemical Shifts

| Proton/Carbon Type | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.8–7.2 | Doublet |

| Amino H | 3.1–3.5 | Singlet |

| Methyl H | 1.05 | Singlet |

| Aromatic C (C-1) | 145 | - |

| Methyl C | 22 | - |

Vibrational Spectroscopy and Infrared Fingerprint Identification

The IR spectrum of 2-(2,2-dimethylcyclohexyl)aniline is expected to exhibit characteristic absorptions associated with its functional groups:

- N–H Stretch : Broad band at 3350–3450 cm⁻¹ (primary amine).

- C–H Stretch (Aromatic) : Peaks at 3030–3100 cm⁻¹.

- C–H Stretch (Aliphatic) : Asymmetric stretches at 2850–2950 cm⁻¹ (methyl groups).

- C=C Ring Vibrations : Bands at 1600–1585 cm⁻¹ and 1500–1450 cm⁻¹.

- C–N Stretch : Medium-intensity peak at 1250–1350 cm⁻¹.

Fingerprint Region (600–1400 cm⁻¹) :

- Ring Breathing Modes : 1000–1100 cm⁻¹.

- C–H Out-of-Plane Bending : 750–850 cm⁻¹ (para-substituted benzene).

Table 3: Predicted IR Absorption Bands

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N–H Stretch | 3350–3450 | Strong, Broad |

| C–H Stretch (Aromatic) | 3030–3100 | Medium |

| C–H Stretch (Aliphatic) | 2850–2950 | Strong |

| C=C Stretch | 1585–1600 | Medium |

| C–N Stretch | 1250–1350 | Medium |

The unique combination of cyclohexyl and aniline vibrations creates a distinct IR fingerprint, enabling differentiation from structural isomers like 2-(2,5-dimethylcyclohexyl)aniline.

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

2-(2,2-dimethylcyclohexyl)aniline |

InChI |

InChI=1S/C14H21N/c1-14(2)10-6-5-8-12(14)11-7-3-4-9-13(11)15/h3-4,7,9,12H,5-6,8,10,15H2,1-2H3 |

InChI Key |

BABFLFRRCOOKML-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1C2=CC=CC=C2N)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Dehydrogenation and Aromatization of Cyclohexyl Amines

One established approach to synthesize 2-(2,2-dimethylcyclohexyl)aniline involves the catalytic conversion of 2,2-dimethylcyclohexyl amine to the corresponding aniline derivative. This method is based on the dehydrogenation and aromatization of the cyclohexyl ring under elevated temperatures in the presence of a palladium catalyst.

-

- A mixture of 2,2-dimethylcyclohexyl amine and a phenol (such as 2,6-dimethylphenol) is heated to temperatures ranging from 200 to 400 °C, preferably between 225 to 300 °C.

- The reaction is carried out in a closed vessel (e.g., autoclave) under autogenous pressure to maintain the liquid phase of reactants.

- A palladium catalyst supported on charcoal (e.g., 5% Pd/C) facilitates the conversion.

- Reaction times vary from 30 minutes to 8 hours, with optimal yields typically achieved within 1 to 4 hours.

- The reaction proceeds without the need for additional hydrogen or ammonia; an inert atmosphere such as nitrogen is preferred to avoid side reactions.

- The process converts the cyclohexyl amine to the aromatic aniline by dehydrogenation, with some formation of cyclohexanone as a side product, which can be recycled.

Reaction Scheme:

$$

\text{2,2-Dimethylcyclohexyl amine} \xrightarrow[\text{Pd catalyst}]{200-300^\circ C} \text{2-(2,2-Dimethylcyclohexyl)aniline} + \text{cyclohexanone}

$$

| Component | Amount (g) | Role |

|---|---|---|

| 2,2-Dimethylcyclohexyl amine | 52 | Starting amine |

| 2,6-Dimethylphenol | 90 | Phenol reactant |

| 5% Pd on charcoal catalyst | 13 | Catalyst |

| 2,6-Dimethyl aniline (product) | 48.5 (recovered) | Target aromatic amine |

- Reaction Conditions:

- Temperature: 250 °C

- Time: 2 hours

- Atmosphere: Nitrogen (inert)

- Pressure: Autogenous (closed vessel)

This method yields a high recovery of the aromatic amine product by distillation after reaction completion.

Imine Condensation and Isoaromatization Pathway from Cyclohexenone Precursors

An alternative synthetic strategy involves the catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding via imine condensation followed by isoaromatization to yield 2-substituted anilines.

-

- (E)-2-Arylidene-3-cyclohexenones react with primary amines under mild conditions (e.g., 60 °C in 1,2-dimethoxyethane solvent).

- The reaction proceeds through imine formation followed by spontaneous aromatization without the need for metal catalysts.

- This method provides a broad substrate scope and yields of 23–82%, suitable for scale-up.

-

- No metal catalysts or additives required.

- Mild reaction conditions.

- Operational simplicity.

- Potential for gram-scale synthesis.

$$

\text{(E)-2-Arylidene-3-cyclohexenone} + \text{Primary amine} \rightarrow \text{2-(2,2-Dimethylcyclohexyl)aniline derivative}

$$

| Reagent | Amount (mmol) | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| (E)-2-Arylidene-3-cyclohexenone | 0.2 | DME (2 mL) | 60 °C | ~hours | 23–82 |

| Primary aliphatic amine | 2.0 |

The reaction mixture is stirred until completion (monitored by TLC), then purified by column chromatography to isolate the aniline product.

Hydroamination of Alkynes Followed by Palladium-Catalyzed Oxidation

A more indirect route involves the hydroamination of terminal alkynes with anilines to form imines, which can then be converted into substituted anilines via palladium-catalyzed oxidation.

-

- Terminal alkynes undergo hydroamination catalyzed by mercury(I) salts with anilines to form ketimines.

- Subsequent addition of palladium acetate and an oxidizing agent (e.g., oxygen) in DMSO promotes oxidative cyclization/aromatization.

- This two-step process can be optimized for various substituted anilines.

-

- Hydroamination: 40–45 °C, 1–2 hours.

- Oxidation: 60 °C, 4.5 hours, Pd(OAc)2 catalyst.

- Yields vary depending on substituents but generally good.

-

- Use of mercury catalysts raises environmental and safety concerns.

- Requires careful control of reaction conditions to avoid catalyst deactivation.

This method is more suited for derivatives with aryl substituents but can be adapted for cyclohexyl-substituted anilines with appropriate substrates.

Comparative Summary of Preparation Methods

| Method | Catalyst | Temperature (°C) | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Catalytic dehydrogenation of cyclohexyl amine | Palladium on charcoal | 200–400 (opt. 225–300) | 0.5–8 hours (opt. 1–4) | High (up to quantitative) | Direct conversion, recyclable side-products | Requires high temperature and pressure |

| Imine condensation–isoaromatization | None | ~60 | Several hours | 23–82 | Mild conditions, no metal catalysts | Moderate yields, substrate-dependent |

| Hydroamination + Pd-catalyzed oxidation | Hg(I), Pd(OAc)2 | 40–60 | 5–6.5 hours total | Good | Versatile for substituted anilines | Toxic catalyst, multi-step process |

Research Findings and Notes

- The palladium-catalyzed dehydrogenation method is well-documented for aromatic amine synthesis from cyclohexyl amines, with the phenol acting as a hydrogen acceptor and stabilizing agent.

- The imine condensation–isoaromatization approach offers a novel, metal-free alternative that is operationally simpler and environmentally friendlier, though yields can be substrate-dependent.

- The hydroamination method, while effective, involves mercury catalysts and is less favored due to toxicity and catalyst handling issues.

- Recycling of by-products such as cyclohexanone and cyclohexanol back into the process improves overall efficiency and sustainability.

- Reaction conditions such as temperature, pressure, catalyst loading, and molar ratios critically influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3, H2SO4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogen or nitro groups onto the aniline ring .

Scientific Research Applications

2-(2,2-Dimethylcyclohexyl)aniline is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physicochemical Properties

Lipophilicity (LogP)

- 2-(Cyclohexyloxy)aniline (C₁₂H₁₇NO): LogP = 3.56, indicating moderate lipophilicity due to the cyclohexyloxy group .

- 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride (C₁₀H₁₈Cl₂N₂): The dimethylamino group enhances hydrophilicity, but the dihydrochloride salt form increases water solubility, reducing effective LogP .

- 2-(2,2-Dimethylcyclohexyl)aniline : Predicted to have higher LogP (~4.0–4.5) than 2-(Cyclohexyloxy)aniline due to the fully aliphatic, branched cyclohexyl group lacking polar oxygen atoms .

Solubility

- 2-(Cyclohexyloxy)aniline: Limited water solubility due to non-ionic structure .

- 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride: High water solubility attributed to ionic salt formation .

- 2-(2-Methoxyethyl)aniline : Ethoxy linkage introduces moderate polarity, but LogP (~2.5–3.0) suggests lower lipophilicity than cyclohexyl derivatives .

Electronic and Steric Effects

Electronic Effects

- 2-(Cyclohexyloxy)aniline : The cyclohexyloxy group is weakly electron-donating via resonance, slightly activating the aromatic ring toward electrophilic substitution .

- 4-[2-(Dimethylamino)ethyl]aniline: The dimethylamino group is strongly electron-donating, significantly increasing the amine’s basicity and activating the ring .

- 3-Chloro-4-(pyridin-2-ylmethoxy)aniline : The pyridylmethoxy group introduces electron-withdrawing effects (via inductive pull from nitrogen), deactivating the ring and directing reactivity .

Steric Effects

- 2-(2-Methoxyethyl)aniline : The linear ethyl chain minimizes steric bulk, enabling faster reaction kinetics .

Biological Activity

2-(2,2-Dimethylcyclohexyl)aniline is an aromatic amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a bulky 2,2-dimethylcyclohexyl group attached to an aniline moiety, which influences its pharmacological properties. This article reviews the biological activity of 2-(2,2-Dimethylcyclohexyl)aniline, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of 2-(2,2-Dimethylcyclohexyl)aniline is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties. For example, it may interfere with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Receptor Modulation : It may interact with receptors that mediate cellular signaling pathways, influencing processes such as apoptosis and angiogenesis.

Biological Activities

Research indicates that 2-(2,2-Dimethylcyclohexyl)aniline exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, although specific mechanisms remain under investigation.

- Anticancer Effects : In vitro studies have demonstrated that 2-(2,2-Dimethylcyclohexyl)aniline can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line), with IC50 values around 30 μM . The compound's ability to block angiogenesis further supports its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The unique structure of 2-(2,2-Dimethylcyclohexyl)aniline contributes significantly to its biological activity. Comparative analysis with similar compounds reveals insights into how structural modifications can alter pharmacological effects:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Methoxyaniline | Methoxy group instead of cyclohexyl | Moderate antimicrobial activity |

| 3-Chloroaniline | Chlorine substituent | Lower anticancer efficacy |

| 3-Nitroaniline | Nitro group | Notable cytotoxicity but less selective |

| 2-(2,2-Dimethylcyclohexyl)aniline | Bulky cyclohexyl group enhances steric hindrance | Promising anticancer and antimicrobial effects |

The presence of the bulky dimethylcyclohexyl group increases steric hindrance and may enhance binding affinity to certain targets while reducing off-target effects.

Case Studies

- Anticancer Activity : In a study involving MDA-MB-231 cells, treatment with 50 μM of 2-(2,2-Dimethylcyclohexyl)aniline resulted in a significant increase in apoptotic cells (51% increase) compared to controls. This suggests that the compound effectively induces cell death through both apoptosis and necrosis mechanisms .

- Enzyme Interaction : Further investigations into the compound's interaction with cytochrome P450 enzymes revealed that at concentrations comparable to its biological activity, significant inhibition was observed. This raises considerations for potential toxicity and drug-drug interactions in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.